molecular formula C4H9NS B15278806 (S)-Pyrrolidine-3-thiol

(S)-Pyrrolidine-3-thiol

Cat. No.: B15278806
M. Wt: 103.19 g/mol
InChI Key: TZVFQFLWFZUIQS-BYPYZUCNSA-N
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Description

(S)-Pyrrolidine-3-thiol is a chiral thiol compound with a pyrrolidine ring structure. It is known for its unique chemical properties and potential applications in various fields, including organic synthesis, pharmaceuticals, and material science. The compound’s chirality and thiol group make it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Pyrrolidine-3-thiol can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction typically involves the addition of a thiol group to a pyrrolidine precursor under controlled conditions to achieve high enantioselectivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-Pyrrolidine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Regeneration of the thiol group.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-Pyrrolidine-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein folding due to its thiol group.

    Industry: this compound is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidine-3-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, making it a valuable tool in biochemical research. The compound’s chirality also plays a role in its specificity and effectiveness in targeting certain pathways.

Comparison with Similar Compounds

    ®-Pyrrolidine-3-thiol: The enantiomer of (S)-Pyrrolidine-3-thiol, with similar chemical properties but different biological activities.

    Cysteine: A naturally occurring amino acid with a thiol group, used in protein synthesis and metabolism.

    Thioproline: A thiol-containing derivative of proline, used in various chemical reactions.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a thiol group, which allows for selective interactions with biological molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

(3S)-pyrrolidine-3-thiol

InChI

InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m0/s1

InChI Key

TZVFQFLWFZUIQS-BYPYZUCNSA-N

Isomeric SMILES

C1CNC[C@H]1S

Canonical SMILES

C1CNCC1S

Origin of Product

United States

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